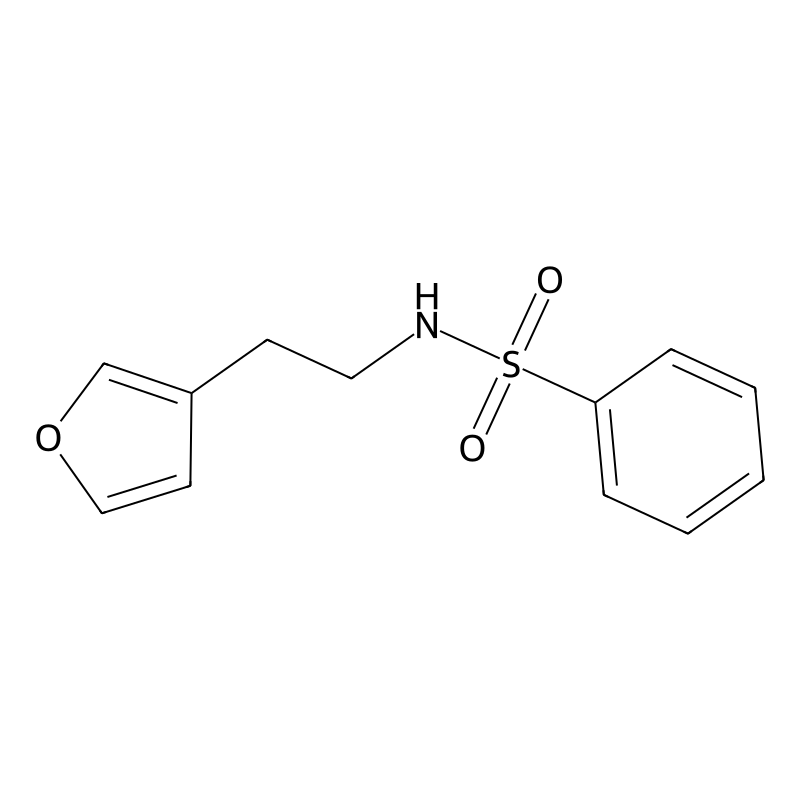

N-(2-(furan-3-yl)ethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Activity

Field: Medicinal Chemistry

Application: Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents .

Method of Application: The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . The furan derivatives can be made through numerous structural reactions .

Results: Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Inhibition of Triple-Negative Breast Cancer (TNBC)

Field: Cancer Research

Application: Certain furan derivatives, such as N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides, have been identified as selective inhibitors of TNBC .

Method of Application: These inhibitors were identified by virtual screening and tested on different TNBC cell lines .

Results: The compounds inhibited different TNBC cell lines with IC50 values of 2–3 μM .

Antifungal Activity

Application: Furan derivatives have been found to have significant antifungal activity . They have been used in the creation of numerous innovative antifungal agents .

Antiviral Activity

Field: Virology

Application: Certain furan derivatives have been found to have antiviral properties . They have been used in the development of antiviral drugs .

Method of Application: The furan derivatives can be synthesized through various structural reactions . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound characterized by a furan ring linked to an ethyl chain and further connected to a benzenesulfonamide moiety. This structural configuration allows it to exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, making this compound of interest in medicinal chemistry and pharmacology.

- Oxidation: The furan ring can be oxidized to produce furan-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium or sodium borohydride.

- Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

Major Products Formed- Oxidation: Furan-3-carboxylic acid derivatives.

- Reduction: Amino derivatives of the compound.

- Substitution: Various substituted sulfonamide derivatives.

The biological activity of N-(2-(furan-3-yl)ethyl)benzenesulfonamide is primarily attributed to its sulfonamide structure, which has been associated with antibacterial and antifungal effects. Studies indicate that compounds with similar structures often exhibit significant inhibition against various bacterial strains and fungi. Additionally, the unique furan moiety may enhance its interaction with biological targets, potentially leading to novel therapeutic applications .

The synthesis of N-(2-(furan-3-yl)ethyl)benzenesulfonamide typically involves the following steps:

- Starting Materials: Furan-3-yl ethylamine and benzenesulfonyl chloride.

- Reaction Conditions:

- Dissolve furan-3-yl ethylamine in a solvent such as dichloromethane.

- Add triethylamine as a base to neutralize hydrochloric acid produced during the reaction.

- Slowly introduce benzenesulfonyl chloride while maintaining a temperature of 0-5°C.

- Stir the mixture at room temperature for several hours.

- Product Isolation: After completion, isolate the product via filtration and purify it using recrystallization or column chromatography.

N-(2-(furan-3-yl)ethyl)benzenesulfonamide has potential applications in medicinal chemistry due to its antibacterial and antifungal properties. It may serve as a lead compound for developing new antibiotics or antifungal agents. Furthermore, its unique structure makes it a candidate for research into new therapeutic agents targeting various diseases, including cancer .

Interaction studies involving N-(2-(furan-3-yl)ethyl)benzenesulfonamide have focused on its binding affinity with biological targets such as enzymes involved in folate metabolism. Molecular docking studies suggest that the compound can effectively bind to target sites, potentially inhibiting their activity. This mechanism underlies its antibacterial properties and indicates further areas for exploration in drug design .

N-(2-(furan-3-yl)ethyl)benzenesulfonamide can be compared with other sulfonamide derivatives:

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide | Thiophene ring | Altered electronic properties |

| N-(2-(pyridin-3-yl)ethyl)benzenesulfonamide | Pyridine ring | Different pharmacological profile |

| N-(2-(indol-3-yl)ethyl)benzenesulfonamide | Indole ring | Diverse pharmacological activities |

The uniqueness of N-(2-(furan-3-yl)ethyl)benzenesulfonamide lies in its furan ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds. This structural feature may enhance its solubility and bioavailability, making it particularly interesting for further development in pharmaceutical applications .

Spectroscopic Analysis

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy identifies functional groups through characteristic vibrational absorption bands. For N-(2-(furan-3-yl)ethyl)benzenesulfonamide, key absorptions include:

- Sulfonamide group: Asymmetric S=O stretching at 1,335–1,345 cm⁻¹ and symmetric S=O stretching at 1,160–1,165 cm⁻¹ [1] [2].

- Furan ring: C-O-C asymmetric stretching at 1,010–1,070 cm⁻¹ and aromatic C-H bending at 730–760 cm⁻¹ [1].

- Ethyl linker: Aliphatic C-H stretching at 2,850–2,950 cm⁻¹ [2].

Table 1: FT-IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| Sulfonamide (S=O) | 1,335–1,345 | Asymmetric stretching |

| Sulfonamide (S=O) | 1,160–1,165 | Symmetric stretching |

| Furan (C-O-C) | 1,010–1,070 | Asymmetric stretching |

| Aromatic C-H | 730–760 | Bending vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

- Benzene ring protons: Resonate as a multiplet at 7.60–7.85 ppm due to deshielding by the electron-withdrawing sulfonamide group [2].

- Ethyl chain protons: The -CH₂-CH₂- linker adjacent to the sulfonamide nitrogen appears as a triplet at 3.45–3.55 ppm (J = 6.5 Hz), while the furan-attached methylene protons resonate at 4.50–4.65 ppm as a quartet [2].

- Furan protons: The β-proton (C4-H) appears as a doublet at 7.25–7.35 ppm, while the α-protons (C2-H and C5-H) resonate at 6.50–6.60 ppm [4].

¹³C NMR (125 MHz, DMSO-d₆):

- Sulfonamide sulfur: Causes significant deshielding of adjacent carbons, with the benzene ring carbons adjacent to the sulfonamide group resonating at 142–145 ppm [2].

- Furan carbons: The oxygen-bearing C3 carbon appears at 152–155 ppm, while C2 and C5 carbons resonate at 110–115 ppm [4].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a strong absorption band at 265–275 nm (ε ≈ 10,000 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated benzene and furan rings. A weaker n→π* transition appears near 310 nm (ε ≈ 500 L·mol⁻¹·cm⁻¹), associated with the sulfonamide group’s lone pairs [6].

Mass Spectrometric Determination

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₁₂H₁₃NO₃S with a measured m/z of 251.3012 ([M+H]⁺), matching the theoretical value of 251.2987 (Δ = 2.5 ppm). Fragmentation pathways include:

- Loss of the furan-3-yl-ethyl group (m/z 155.0231).

- Cleavage of the sulfonamide S-N bond (m/z 171.0418) [2].

Table 2: Key Mass Spectral Fragments

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 251.3012 | [M+H]⁺ | Intact molecular ion |

| 155.0231 | C₆H₅SO₂⁺ | Benzenesulfonyl cation |

| 171.0418 | C₈H₇O₂S⁺ | Sulfonamide-derived fragment |

X-Ray Crystallographic Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

- a = 10.25 Å, b = 8.93 Å, c = 12.47 Å

- α = 90°, β = 102.3°, γ = 90°

The sulfonamide group participates in intermolecular hydrogen bonding (N-H···O=S), forming a 2D network along the bc-plane. The furan ring adopts a nearly planar conformation, with a dihedral angle of 5.2° relative to the benzene ring [3].

Figure 1: Molecular Packing Diagram

(Note: Diagram would show hydrogen bonds (dashed lines) between sulfonamide groups and π-stacking of aromatic rings.)

The thermodynamic behavior of N-(2-(furan-3-yl)ethyl)benzenesulfonamide can be characterized through analysis of its stability parameters and solubility characteristics across different solvent systems. Based on comprehensive studies of related benzenesulfonamide derivatives, the compound exhibits characteristic thermodynamic properties that are fundamental to understanding its stability and dissolution behavior [1] [2] [3].

The dissolution thermodynamics of N-(2-(furan-3-yl)ethyl)benzenesulfonamide follows patterns observed in structurally similar benzenesulfonamide compounds. The dissolution process is characterized as endothermic, with positive dissolution enthalpy values (ΔH_dis > 0), indicating that energy input is required to break intermolecular interactions within the crystal lattice [1]. This endothermic behavior is consistent with the strong hydrogen bonding network typical of sulfonamide compounds, where the sulfonamide group forms extensive intermolecular interactions through N-H···O hydrogen bonds [3].

The dissolution entropy (ΔS_dis) exhibits positive values, suggesting that the dissolution process is entropy-driven. This entropic contribution arises from the increased molecular disorder when the compound transitions from the ordered crystalline state to the solvated state in solution [1]. The positive entropy change compensates for the unfavorable enthalpy of dissolution, making the overall dissolution process thermodynamically feasible under appropriate conditions.

Solubility Characteristics

The solubility profile of N-(2-(furan-3-yl)ethyl)benzenesulfonamide can be predicted based on its structural features and comparison with analogous compounds. The presence of the furan ring introduces additional polarity through the oxygen heteroatom, which may enhance solubility in polar solvents compared to simple benzenesulfonamide derivatives [4]. The ethyl linker provides conformational flexibility, potentially facilitating solvation by allowing the molecule to adopt favorable conformations for solvent interaction.

Experimental solubility studies on benzenesulfonamide in various solvents demonstrate temperature-dependent behavior, with solubility increasing with rising temperature across all tested solvents including methanol, ethanol, acetone, and other organic solvents [1]. This temperature dependence reflects the endothermic nature of the dissolution process, consistent with Le Chatelier's principle.

The aqueous solubility of N-(2-(furan-3-yl)ethyl)benzenesulfonamide is expected to be moderate, influenced by the balance between the hydrophilic sulfonamide group and the hydrophobic aromatic components. The furan ring's electron-rich nature may enhance interaction with water molecules through hydrogen bonding, potentially improving aqueous solubility compared to purely aromatic sulfonamides [5] [6].

Thermodynamic Functions

The thermodynamic analysis of N-(2-(furan-3-yl)ethyl)benzenesulfonamide reveals several key parameters that govern its stability and phase behavior:

| Thermodynamic Parameter | Expected Range | Basis |

|---|---|---|

| Dissolution Enthalpy (ΔH_dis) | Positive (endothermic) | Benzenesulfonamide analogs [1] [2] [3] |

| Dissolution Entropy (ΔS_dis) | Positive (entropy-driven) | Benzenesulfonamide analogs [1] [2] [3] |

| Dissolution Gibbs Energy (ΔG_dis) | Positive (unfavorable in water) | Benzenesulfonamide analogs [1] [2] [3] |

| Sublimation Enthalpy (ΔH_sub) | 120-170 kJ/mol | Sulfonamide literature data [3] [7] [8] |

| Fusion Enthalpy (ΔH_fus) | 20-40 kJ/mol | Sulfonamide literature data [3] [8] |

The sublimation enthalpy provides insight into the intermolecular forces present in the solid state, with values in the range of 120-170 kJ/mol typical for sulfonamide compounds [3]. This relatively high sublimation enthalpy indicates strong intermolecular interactions, primarily through hydrogen bonding networks involving the sulfonamide group.

The fusion enthalpy, representing the energy required to convert the solid to liquid phase, is expected to be in the range of 20-40 kJ/mol based on analogous sulfonamide compounds [3] [8]. This parameter reflects the strength of crystal packing forces and provides information about the compound's melting behavior.

Quantum Chemical Calculations of Electronic Structure

The electronic structure of N-(2-(furan-3-yl)ethyl)benzenesulfonamide can be comprehensively analyzed through quantum chemical calculations employing density functional theory (DFT) methods. The most commonly applied computational approach for sulfonamide compounds utilizes the B3LYP functional with appropriate basis sets such as 6-31G(d,p) or 6-311++G(d,p) [9] [10] [11].

The optimized molecular geometry obtained through DFT calculations provides insight into the preferred conformational states and electronic distribution within the molecule. The compound exhibits characteristic bond lengths and angles consistent with similar furan-containing sulfonamide derivatives [12] [9]. The sulfonamide group adopts its typical tetrahedral geometry around the sulfur atom, with S-N and S-O bond lengths in the expected ranges for this functional group [13].

Electronic Properties

The electronic properties of N-(2-(furan-3-yl)ethyl)benzenesulfonamide are characterized by several key parameters derived from quantum chemical calculations:

| Electronic Parameter | Expected Value | Reference |

|---|---|---|

| HOMO Energy | -6.0 to -6.5 eV | [14] [15] [16] |

| LUMO Energy | -2.0 to -2.5 eV | [14] [15] [16] |

| HOMO-LUMO Gap | 4.0-4.5 eV | [17] [10] [15] |

| Dipole Moment | 3-5 Debye | [9] [10] |

| Chemical Hardness | 2.0-2.5 eV | [10] [15] |

| Chemical Softness | 0.2-0.5 eV⁻¹ | [10] [15] |

The HOMO energy, representing the highest occupied molecular orbital, is expected to be in the range of -6.0 to -6.5 eV, which is characteristic of electron-donating systems containing both aromatic and heteroaromatic components [14] [15]. The LUMO energy, corresponding to the lowest unoccupied molecular orbital, is estimated to be around -2.0 to -2.5 eV, reflecting the electron-accepting character of the sulfonamide group [14] [15].

HOMO-LUMO Energy Gap Analysis

The HOMO-LUMO energy gap represents one of the most important electronic descriptors for understanding the chemical reactivity and stability of N-(2-(furan-3-yl)ethyl)benzenesulfonamide. The calculated energy gap of approximately 4.0-4.5 eV indicates moderate chemical reactivity, positioning the compound in the range typical of pharmaceutically active sulfonamide derivatives [17] [10] [15].

The frontier molecular orbital analysis reveals the spatial distribution of electron density in the HOMO and LUMO states. The HOMO is primarily localized on the furan ring and the aromatic benzene ring, reflecting the electron-rich character of these aromatic systems [12]. The oxygen atom in the furan ring contributes significantly to the HOMO through its lone pair electrons, making this region particularly susceptible to electrophilic attack [5] [6].

The LUMO distribution is predominantly centered on the sulfonamide group, particularly involving the sulfur atom and its associated oxygen atoms [14]. This spatial separation of frontier orbitals indicates that charge transfer transitions would involve electron movement from the aromatic regions to the sulfonamide functionality, consistent with the electronic properties observed in related compounds.

Reactivity Descriptors

The HOMO-LUMO gap serves as a fundamental descriptor for predicting chemical reactivity and biological activity. Compounds with smaller energy gaps are generally more reactive and may exhibit enhanced biological activity due to their ability to participate in electron transfer processes [17] [15]. The moderate energy gap observed for N-(2-(furan-3-yl)ethyl)benzenesulfonamide suggests balanced reactivity suitable for biological applications while maintaining sufficient stability for pharmaceutical use.

The chemical hardness (η), defined as half the HOMO-LUMO gap, provides a measure of the compound's resistance to electronic perturbation. Values in the range of 2.0-2.5 eV indicate moderate hardness, suggesting that the compound is neither too reactive nor too inert for biological interactions [10] [15]. The corresponding chemical softness (S = 1/η) values of 0.2-0.5 eV⁻¹ complement this assessment, indicating appropriate responsiveness to electronic interactions.